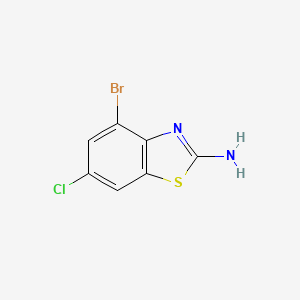

4-Bromo-6-chloro-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-1,3-benzothiazol-2-amine is a compound that is part of the benzothiazole family, a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring. The presence of bromine and chlorine substituents on the benzothiazole ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

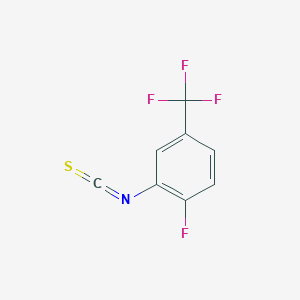

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a related compound, was accomplished by cyclization of a phenylthiourea derivative followed by hydrolytic cleavage . Although the exact synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine is not detailed in the provided papers, similar synthetic strategies involving halogenation and cyclization reactions could potentially be applied .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectral techniques, including X-ray crystallography. For example, the structure of a 2-(aminomethylene)benzothiophene derivative was confirmed by X-ray crystallographic analysis . Similarly, the molecular structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was established through single crystal X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions. Halogenation reactions, for instance, have been used to synthesize various halogenated benzothiazoles . The reactivity of the bromo and chloro substituents on the benzothiazole ring could allow for further functionalization of the compound through nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and chlorine can affect the electron density of the aromatic system, potentially altering the compound's reactivity and physical properties. The analytical and spectral data of similar compounds have been used to corroborate their structures and purity . Additionally, the substitution pattern on the benzothiazole ring can impact the compound's biological activity, as seen in the case of certain analogues exhibiting CNS depressant, muscle relaxant, and anticonvulsant properties .

Scientific Research Applications

1. Synthesis and Structural Studies

- Compounds including 4-Bromo-6-chloro-1,3-benzothiazol-2-amine have been synthesized for various studies, focusing on their structural and spectral characteristics. These compounds have shown potential in applications like antimicrobial screening against both gram-positive and gram-negative microorganisms (Deohate, Radhakisan, & Toshniwal, 2013).

2. Antitumor and Anticancer Agents

- Research has shown the effectiveness of benzothiazole derivatives, including 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, as potential antitumor and anticancer agents. Studies focus on their in vitro cytotoxicity against various cancer cell lines, highlighting their potential in targeted cancer therapy (Bradshaw, Stevens, & Westwell, 2001).

3. Chemical Interactions and Synthesis

- The compound is used in the synthesis of other complex chemicals, with studies focusing on the interactions of benzo-1,2,3-dithiazolium salts and their reactions with amines. These studies provide insights into the chemical properties and reactivity of benzothiazole derivatives (Akulin, Strelets, & Efros, 1977).

4. Molecular Docking Studies

- Molecular docking studies involving benzothiazole derivatives, including 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, have been conducted to understand their interaction with biological targets. This research is crucial for developing new therapeutic agents (Allam et al., 2020).

5. Development of pH Probes

- Benzothiazole derivatives have been used in the development of fluorescent and colorimetric pH probes, demonstrating their utility in biochemical and environmental sensing applications (Diana et al., 2020).

properties

IUPAC Name |

4-bromo-6-chloro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXODMAJTODLKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392438 |

Source

|

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloro-1,3-benzothiazol-2-amine | |

CAS RN |

38338-20-4 |

Source

|

| Record name | 4-Bromo-6-chloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)